3-amino-6-ethyl-N-(4-fluorobenzyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
CAS No.: 445268-92-8
Cat. No.: VC21486870
Molecular Formula: C21H22FN3OS
Molecular Weight: 383.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 445268-92-8 |
|---|---|
| Molecular Formula | C21H22FN3OS |
| Molecular Weight | 383.5g/mol |
| IUPAC Name | 3-amino-6-ethyl-N-[(4-fluorophenyl)methyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
| Standard InChI | InChI=1S/C21H22FN3OS/c1-2-12-5-8-17-14(9-12)10-16-18(23)19(27-21(16)25-17)20(26)24-11-13-3-6-15(22)7-4-13/h3-4,6-7,10,12H,2,5,8-9,11,23H2,1H3,(H,24,26) |
| Standard InChI Key | XLRKIDPVOIWFMS-UHFFFAOYSA-N |
| SMILES | CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NCC4=CC=C(C=C4)F)N |
| Canonical SMILES | CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NCC4=CC=C(C=C4)F)N |
Introduction
Chemical Identity and Properties
3-amino-6-ethyl-N-(4-fluorobenzyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is identified by the CAS number 445268-92-8. It possesses a complex heterocyclic structure featuring a thieno[2,3-b]quinoline core with multiple functional groups that contribute to its biological activities and physicochemical properties.
Structural Characteristics
The compound consists of several key structural components:
-
A fused thieno[2,3-b]quinoline scaffold as the central core
-
An amino group at the 3-position of the thiophene ring
-
A carboxamide moiety at the 2-position
-
A 4-fluorobenzyl group attached to the carboxamide nitrogen
-
An ethyl substituent at the 6-position
-
A partially saturated quinoline system (5,6,7,8-tetrahydro)
Physicochemical Properties
The compound possesses the following fundamental properties:
Table 1: Basic Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C21H22FN3OS |
| Molecular Weight | 383.5 g/mol |
| IUPAC Name | 3-amino-6-ethyl-N-[(4-fluorophenyl)methyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
| Standard InChI | InChI=1S/C21H22FN3OS/c1-2-12-5-8-17-14(9-12)10-16-18(23)19(27-21(16)25-17)20(26)24-11-13-3-6-15(22)7-4-13/h3-4,6-7,10,12H,2,5,8-9,11,23H2,1H3,(H,24,26) |
| Standard InChIKey | XLRKIDPVOIWFMS-UHFFFAOYSA-N |
| SMILES | CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NCC4=CC=C(C=C4)F)N |
The compound combines both hydrophilic and hydrophobic elements, with the amino and carboxamide groups providing potential hydrogen bonding sites, while the ethyl substituent and fluorobenzyl moiety contribute to its lipophilic character. These balanced properties influence its solubility, membrane permeability, and potential drug-like characteristics.
Synthesis Methodologies
The synthesis of 3-amino-6-ethyl-N-(4-fluorobenzyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide typically involves a multi-step process that builds the heterocyclic scaffold and introduces the required functional groups.
General Synthetic Pathway
Based on reported methods for similar thieno[2,3-b]quinoline derivatives, the synthesis typically proceeds through the following key stages:
-
Formation of the tetrahydroquinoline core structure
-
Construction of the thiophene ring fused to the quinoline system
-
Introduction of the amino group at position 3
-
Formation of the carboxamide linkage with 4-fluorobenzylamine
Specific Synthetic Steps
The detailed synthesis likely involves the following steps:
-
Quinoline Core Formation: Construction of the 6-ethyl-5,6,7,8-tetrahydroquinoline scaffold through cyclization reactions involving appropriately substituted anilines and cyclic ketones.
-
Thiophene Ring Construction: Formation of the fused thiophene ring through cyclization with sulfur-containing reagents to establish the thieno[2,3-b]quinoline core structure.
-
Functional Group Introduction: Sequential introduction of the amino group at position 3 and carboxylic acid functionality at position 2.
-
Carboxamide Formation: Coupling of the carboxylic acid with 4-fluorobenzylamine to form the final carboxamide linkage.
The synthesis is typically monitored and confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to verify the structure and purity of the final compound.
Biological Activities
The thieno[2,3-b]quinoline class, to which 3-amino-6-ethyl-N-(4-fluorobenzyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide belongs, demonstrates a range of significant biological activities that make these compounds valuable in pharmaceutical research.
Anticancer Properties
Research on related thieno[2,3-b]quinoline-2-carboxamide derivatives has shown notable cytotoxic activity against various cancer cell lines. These compounds can inhibit cancer cell proliferation through multiple mechanisms, potentially including enzyme inhibition and interference with cellular signaling pathways .
Studies on thieno[2,3-b]quinoline-2-carboxamide derivatives demonstrate their potential as anticancer agents, with some compounds exhibiting IC50 values in the micromolar range against aggressive cancer cell lines . The specific structural features of the 3-amino-6-ethyl-N-(4-fluorobenzyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide, including the amino group and the 4-fluorobenzyl carboxamide moiety, may contribute to enhanced interactions with cancer-related targets.
Enzyme Inhibitory Activity
Several thieno[2,3-b]quinoline derivatives have demonstrated significant enzyme inhibitory properties. While specific data on 3-amino-6-ethyl-N-(4-fluorobenzyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is limited, structurally related compounds have shown the ability to inhibit various kinases and other enzymes involved in disease progression.
For example, thieno[3,2-c]quinoline compounds have been investigated as RET kinase inhibitors for potential treatment of medullary thyroid cancer, with several compounds showing antiproliferative activity against cancer cell lines harboring RET mutations . Similar mechanisms may be relevant for the biological activity of 3-amino-6-ethyl-N-(4-fluorobenzyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide.
Structure-Activity Relationships
Understanding the relationship between structural features and biological activity is crucial for the development of optimized derivatives with enhanced therapeutic potential.
Key Structural Elements
Several structural features of 3-amino-6-ethyl-N-(4-fluorobenzyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide are likely to contribute significantly to its biological activities:
-
Thieno[2,3-b]quinoline Core: This rigid heterocyclic scaffold serves as the central framework, providing specific spatial arrangement of functional groups that can interact with biological targets. The thiophene-fused quinoline system offers a unique electronic distribution that can influence binding characteristics .
-
3-Amino Group: The amino substituent at position 3 can participate in hydrogen bonding interactions with target proteins, potentially enhancing binding affinity and specificity. It also contributes to the compound's water solubility and may play a role in its pharmacokinetic properties.
-
Carboxamide Linkage: The carboxamide group at position 2 provides both hydrogen bond donor and acceptor sites, facilitating specific interactions with biological targets. This functional group is commonly found in many bioactive compounds and pharmaceutical agents .
-
4-Fluorobenzyl Moiety: The fluorine substituent on the benzyl group can enhance metabolic stability by blocking potential sites of oxidative metabolism. Fluorine also has unique electronic properties that can influence binding interactions through effects on electron distribution and hydrogen bonding characteristics.
-
Tetrahydroquinoline Ring: The partially saturated quinoline system introduces conformational flexibility that may allow the molecule to adapt its shape for optimal interaction with binding sites on target proteins.
Comparison with Structurally Related Compounds
Examining structurally related compounds provides insights into how specific modifications affect biological activity:
Table 2: Comparison with Related Thieno[2,3-b]quinoline Derivatives
Studies on thieno[2,3-b]quinoline-2-carboxamide derivatives have shown that the nature of the substituents on the carboxamide nitrogen significantly influences their antiproliferative activity. Compounds with halogen-substituted benzyl groups, like the 4-fluorobenzyl in 3-amino-6-ethyl-N-(4-fluorobenzyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide, often demonstrate enhanced activity compared to unsubstituted analogs .
Research Applications and Development
Current Research Focus
Research on 3-amino-6-ethyl-N-(4-fluorobenzyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide and related thieno[2,3-b]quinoline derivatives is currently focused on several key areas:
-
Anticancer Drug Development: Investigation of these compounds as potential anticancer agents, particularly for targeting specific kinases and enzymes involved in cancer progression .
-
Structure Optimization: Modification of the basic structure to enhance biological activity, improve physicochemical properties, and reduce potential toxicity .
-
Solubility Enhancement: Development of strategies to improve the aqueous solubility of thieno[2,3-b]quinoline-2-carboxamides, which is often a challenge for this class of compounds .
-
Target Identification: Elucidation of the specific molecular targets and mechanisms of action for these compounds, which is essential for rational drug design and optimization.
Synthetic Improvements
Recent advances in the synthesis of thieno[2,3-b]quinoline derivatives have focused on developing more efficient and environmentally friendly synthetic routes. These include:
-
Microwave-assisted synthesis to reduce reaction times and improve yields
-
One-pot multicomponent reactions to streamline the synthetic process
-
Green chemistry approaches using less hazardous reagents and solvents
-
Stereoselective methods for preparing optically pure compounds
Challenges and Future Directions
Despite the promising biological activities of 3-amino-6-ethyl-N-(4-fluorobenzyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide and related compounds, several challenges remain to be addressed:
-
Solubility and Bioavailability: Like many heterocyclic compounds, thieno[2,3-b]quinoline derivatives often suffer from limited aqueous solubility, which can hinder their development as drug candidates. Recent research has focused on structural modifications and formulation strategies to address this challenge .
-
Selectivity Enhancement: Improving the selectivity for specific targets to minimize potential side effects is an important goal for future research.
-
Detailed Mechanism Elucidation: Further studies are needed to fully understand the molecular mechanisms underlying the biological activities of these compounds.
-
In Vivo Efficacy and Safety: Comprehensive evaluation of the in vivo efficacy, pharmacokinetics, and safety profiles of promising compounds will be essential for their advancement toward clinical applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume